
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethylsulfanyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of a benzofuran derivative followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The final step involves the carboxylation of the intermediate compound to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethylsulfanyl group and the carboxylic acid moiety can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- 5-Chloro-3-(propylsulfanyl)-1-benzofuran-2-carboxylic acid
- 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzofuran ring. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the specific combination of the chlorine atom, ethylsulfanyl group, and carboxylic acid moiety, which collectively influence its properties and potential applications.
Eigenschaften
Molekularformel |
C11H9ClO3S |
|---|---|
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
5-chloro-3-ethylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3S/c1-2-16-10-7-5-6(12)3-4-8(7)15-9(10)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
KUFLBWDBMXDRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


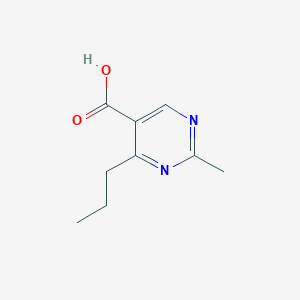
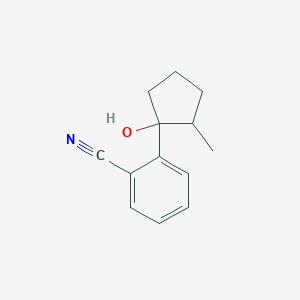
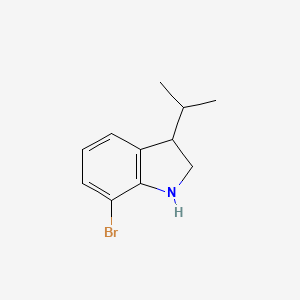

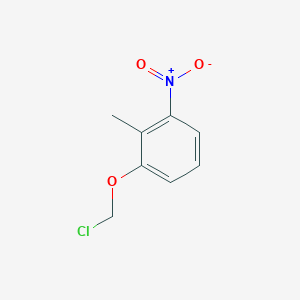
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)

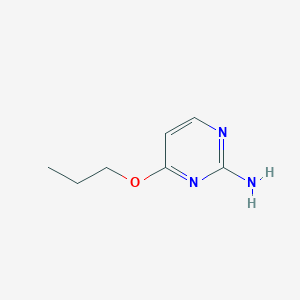
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)

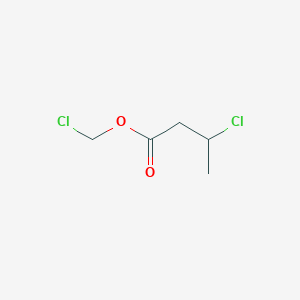
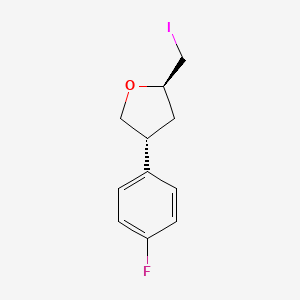
![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
